7-(1H-pyrrol-1-yl)-1H-indazole
Description
The Significance of Indazole Heterocycles in Contemporary Drug Discovery
The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has become a cornerstone in modern drug discovery. samipubco.comnih.gov Its prominence stems from its versatile chemical nature and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov
Indazole as a Privileged Structure and Core Pharmacophore
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The indazole nucleus is widely recognized as such a scaffold. samipubco.comnih.govnih.gov This characteristic makes it an invaluable starting point for the design of novel therapeutic agents for a diverse range of diseases. samipubco.com The versatility of the indazole core allows for chemical modifications that can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. samipubco.com
Indazole derivatives have demonstrated a wide range of biological activities, including but not limited to:
Anti-inflammatory nih.govresearchgate.net
Antimicrobial researchgate.netnih.gov
Antiviral (including anti-HIV) nih.govresearchgate.net
Antiarrhythmic nih.govresearchgate.net
Antifungal nih.govresearchgate.net
Vasorelaxant nih.gov
This broad applicability has cemented the status of indazole as a key pharmacophore in the development of new drugs. samipubco.com
Historical Context and Evolution of Indazole-Based Therapeutics
The journey of indazole-based compounds in medicine has been a long and successful one. Since the mid-20th century, numerous drugs containing the indazole moiety have been developed and have reached the market. nih.gov A notable early example is Benzydamine, a non-steroidal anti-inflammatory drug with analgesic properties. wikipedia.org
Over the decades, the understanding of the structure-activity relationships of indazole derivatives has deepened, leading to the development of more targeted and potent therapies. nih.gov This evolution has seen the approval of several indazole-containing drugs for various indications, including cancer and inflammatory disorders. samipubco.com As of recent reviews, at least 43 indazole-based therapeutic agents have been reported in clinical use or trials, a testament to the enduring importance of this scaffold in medicine. nih.govbenthamdirect.com
The Fundamental Role of Pyrrole (B145914) Motifs in Biologically Active Molecules
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is another fundamental building block in the realm of biologically active molecules. atamanchemicals.comscbt.com Its presence in a vast number of natural products and synthetic compounds underscores its significance in medicinal chemistry. nih.govbiolmolchem.com
Pyrrole as a Versatile Building Block in Medicinal Chemistry
Pyrrole and its derivatives are considered crucial building blocks in organic synthesis and drug discovery. atamanchemicals.combiosynce.com The planar structure, conjugated π-system, and the ability of the N-H group to participate in hydrogen bonding make the pyrrole motif highly versatile for constructing complex molecular architectures. atamanchemicals.comscbt.com Medicinal chemists utilize pyrrole building blocks to generate large libraries of compounds for screening against various biological targets. biosynce.com The systematic modification of the pyrrole core allows for the exploration of chemical space and the optimization of a compound's biological activity. biosynce.com
Diverse Pharmacological Profiles Associated with Pyrrole Derivatives
The incorporation of the pyrrole motif into a molecule can impart a wide range of pharmacological activities. researchgate.netrsc.org Pyrrole derivatives have been shown to possess numerous therapeutic properties, including:
Anti-inflammatory nih.govnih.gov
Antifungal rsc.orgscispace.com
Antitubercular nih.gov
Enzyme inhibition nih.gov
The diverse biological response profile of pyrrole-containing compounds has made them a subject of intense research to unlock their full therapeutic potential against a multitude of diseases. rsc.orgscispace.com
Rationale for Molecular Hybridization of Indazole and Pyrrole Scaffolds
The strategy of molecular hybridization involves the combination of two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds that may exhibit improved affinity and efficacy compared to the individual components, or even possess novel biological activities. scitechnol.com
The rationale for hybridizing the indazole and pyrrole scaffolds, as seen in 7-(1H-pyrrol-1-yl)-1H-indazole, is rooted in the complementary and potent biological activities of each individual heterocycle. By linking the "privileged" indazole core with the versatile pyrrole motif, medicinal chemists aim to:
Enhance Biological Activity: The combination of two known bioactive scaffolds can lead to a synergistic effect, resulting in a hybrid molecule with greater potency than either of the parent structures alone.
Explore New Chemical Space: The creation of novel hybrid molecules expands the available chemical space for drug discovery, offering new avenues for identifying lead compounds with unique therapeutic profiles.
In the context of drug design, the hybridization of indazole and pyrrole has been explored in the development of inhibitors for various biological targets, demonstrating the potential of this strategy. acs.orgmdpi.com The resulting compounds, such as this compound, represent a promising area of research for the discovery of new and effective therapeutic agents.
Scope and Objectives of Academic Inquiry on this compound
The academic and scientific investigation of novel molecules like this compound is typically guided by a set of core objectives aimed at fully understanding the compound's chemical, physical, and biological nature. ijrpr.comfrontiersin.org These research goals provide a systematic framework for evaluating its potential utility, particularly in fields like medicinal chemistry and materials science.
The primary objectives of academic inquiry for this compound include:
Development of Efficient Synthetic Methodologies: A fundamental goal is to establish new and optimized methods for the synthesis of this compound. ijrpr.comfrontiersin.org Research would focus on exploring various synthetic routes starting from available precursors. Key strategies would likely involve the use of 7-substituted indazole building blocks, such as 7-aminoindazole or 7-haloindazoles. tandfonline.comresearchgate.net For instance, an objective would be to successfully apply modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, between a 7-haloindazole (e.g., 7-iodo-1H-indazole) and pyrrole. researchgate.net Another approach would involve the condensation of 7-aminoindazole with a 1,4-dicarbonyl compound in a Paal-Knorr pyrrole synthesis. tandfonline.comtandfonline.com A significant challenge and a specific research objective would be to overcome the potential steric hindrance at the 7-position, which can complicate reactions and affect yields. tandfonline.comnih.gov
Comprehensive Physicochemical and Structural Characterization: Once synthesized, a crucial objective is the thorough characterization of the compound's identity, purity, and structure. ijrpr.com This involves employing a suite of advanced analytical techniques. centralasianstudies.org Standard methods include Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the molecular structure and connectivity. tandfonline.com A further objective is the determination of the precise three-dimensional structure, ideally through single-crystal X-ray diffraction. This analysis would reveal key structural parameters, such as the dihedral angle between the indazole and pyrrole ring planes, which is vital for understanding potential molecular interactions and for use in computational modeling studies. nih.gov
Evaluation of Biological and Pharmacological Activities: A major driver for the synthesis of novel indazole derivatives is the exploration of their potential as therapeutic agents. nih.gov A primary objective is to conduct broad biological screening of this compound to identify any significant pharmacological activity. ijrpr.com Given the known bioactivities of related indazoles, screening efforts would logically target areas such as cancer, infectious diseases, and neurological disorders. semanticscholar.orgnih.govtandfonline.com For example, based on studies of other 7-substituted indazoles, one objective could be to assess its inhibitory activity against enzymes like neuronal nitric oxide synthase (nNOS). tandfonline.comnih.gov The overarching goal is to determine if this specific structural arrangement leads to novel or enhanced biological effects compared to other known indazole isomers.
Elucidation of Structure-Activity Relationships (SAR): To understand the connection between the molecule's chemical structure and its biological function, a key objective is to perform structure-activity relationship (SAR) studies. nih.govijrpr.com This involves the planned synthesis and comparative testing of a series of structurally related analogues. For example, researchers might synthesize isomers where the pyrrole ring is attached to other positions of the indazole (e.g., positions 4, 5, or 6) or introduce substituents on either the pyrrole or indazole rings. By comparing the biological activities of these related compounds, researchers can identify the structural features essential for a desired effect. These experimental findings are often combined with computational molecular modeling to predict how the compounds interact with biological targets, providing a rational basis for designing more potent and selective molecules. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-pyrrol-1-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-2-7-14(6-1)10-5-3-4-9-8-12-13-11(9)10/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWATWEMWMSKMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC3=C2NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302387 | |
| Record name | 1H-Indazole, 7-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-36-3 | |
| Record name | 1H-Indazole, 7-(1H-pyrrol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 7-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 1h Pyrrol 1 Yl 1h Indazole and Its Analogues
Strategies for the Construction of the Indazole Core
The indazole nucleus, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable. nih.gov The development of efficient synthetic routes to this scaffold is a significant area of research, driven by the prevalence of indazole-containing compounds in pharmaceuticals like the anti-inflammatory drug Benzydamine and the anticancer agent Niraparib. nih.gov
Cyclization Reactions for 1H-Indazole Scaffold Formation
The formation of the 1H-indazole scaffold is most commonly achieved through cyclization reactions that construct the pyrazole (B372694) ring onto a benzene (B151609) precursor. These methods can be broadly categorized by the type of catalyst or reaction conditions employed.
Transition-metal catalysis has emerged as a powerful tool for constructing complex heterocyclic systems with high efficiency and functional group tolerance. nih.govnih.gov These methods often proceed via C-H bond activation, an atom-economical approach that avoids the need for pre-functionalized starting materials. nih.govresearchgate.net
Rhodium-catalyzed reactions are prominent in this area. For instance, a Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular annulation of ethyl benzimidates with nitrosobenzenes provides an efficient route to 1H-indazoles. nih.gov This transformation tolerates a wide array of functional groups on both reaction partners. nih.gov Similarly, Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones allows for a C-H/C-H cross-coupling to construct the indazole ring. nih.govresearchgate.net Other rhodium-catalyzed approaches involve the reaction of azobenzenes with alkenes or the use of anthranils as an aminating reagent. nih.govmdpi.com
Palladium and copper catalysts are also widely used. Copper(I) oxide can mediate the cyclization of o-haloaryl N-tosylhydrazones. nih.govnih.gov Intramolecular Ullmann-type reactions, which are copper-mediated, provide a scalable approach for forming the indazole core from hydrazones. thieme-connect.com Synergistic cobalt and copper catalytic systems have also been developed for C-H activation/amination pathways to afford 1H-indazoles. nih.gov
| Catalyst System | Starting Materials | Key Features & Conditions | Yield Range | Ref |
| Rh(III)/Cu(II) | Ethyl benzimidates and nitrosobenzenes | Sequential C-H activation and intramolecular annulation; PhCF3 solvent, 80 °C. | Moderate to High | nih.gov |
| [Cp*RhCl2]2 / Cu(OAc)2 | Azobenzenes and alkenes | C-H functionalization and cyclization; DCE solvent. | Good to Excellent | mdpi.com |
| Rh(III) catalyst | Aldehyde phenylhydrazones | Double C-H activation and C-H/C-H cross-coupling. | Moderate to Good | nih.gov |
| Cu2O | o-Haloaryl N-sulfonylhydrazones | Thermo-induced isomerization and cyclization. | Good | nih.gov |
| Co(III)/Cu(II) | Various substrates | C-H activation and amination. | Good to Excellent | nih.gov |
To circumvent the cost and potential toxicity associated with transition metals, a variety of metal-free synthetic protocols have been developed. iosrjournals.org These methods often rely on the use of hypervalent iodine reagents or other oxidants to facilitate intramolecular C-H amination.
One prominent method involves the iodobenzene-catalyzed intramolecular C-H amination of hydrazones, using Oxone as a stable and inexpensive oxidant. iosrjournals.orgresearchgate.net This reaction proceeds under mild conditions and affords N-aryl substituted 1H-indazoles in good yields. iosrjournals.org Similarly, [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can be used as an oxidant to mediate the direct aryl C-H amination of arylhydrazones, providing a straightforward route to the 1H-indazole core with good functional group compatibility. nih.gov
Another practical, metal-free approach involves the synthesis of 1H-indazoles from o-aminobenzoximes. nih.gov This method uses methanesulfonyl chloride and triethylamine (B128534) to selectively activate the oxime in the presence of the amino group, leading to cyclization under very mild conditions. nih.gov
| Reagent/Condition | Starting Materials | Reaction Type | Yield Range | Ref |
| Iodobenzene / Oxone | Hydrazones | Catalytic oxidative C-H amination. | Moderate to Good | iosrjournals.org |
| PIFA | Arylhydrazones | Oxidative direct aryl C-H amination. | Good | nih.gov |
| Ag(I) salts | Arylhydrazones | Silver-mediated intramolecular oxidative C-H amination. | Moderate to Good | nih.govacs.org |
| Methanesulfonyl chloride / Et3N | o-Aminobenzoximes | Selective oxime activation and cyclization. | Good to Excellent | nih.gov |
Reductive cyclization offers an alternative pathway to the indazole scaffold, typically starting from ortho-substituted nitroaromatics. These methods are valuable for their different substrate scope and compatibility with various functional groups.
A notable example is the conversion of o-nitro-ketoximes to 1H-indazoles. semanticscholar.org This transformation can be catalyzed by iron carbonyl complexes, such as [Cp*Fe(CO)2]2, using carbon monoxide as the reductant. The reaction proceeds under neutral conditions and is effective for substrates bearing both electron-donating and electron-withdrawing groups. semanticscholar.org Another approach involves the reductive cyclization of ortho-imino-nitrobenzene substrates, which can be generated in situ from the condensation of o-nitrobenzaldehydes and amines. This cyclization is promoted by reagents like tri-n-butylphosphine. organic-chemistry.org
| Reagent/Catalyst | Starting Materials | Reaction Type | Yield Range | Ref |
| [Cp*Fe(CO)2]2 / CO | o-Nitro-ketoximes | Metal-catalyzed reductive cyclization. | 40-85% | semanticscholar.org |
| Tri-n-butylphosphine | o-Imino-nitrobenzenes | Organophosphorus-promoted reductive cyclization. | Good | organic-chemistry.org |
| Hydrosilanes | o-Nitrobenzaldimines | Organophosphorus-mediated deoxygenative N-N bond formation. | Good | nih.gov |
Synthetic Routes to 2H-Indazole Isomers
While the 1H-tautomer is more common, the 2H-indazole isomer is also a valuable scaffold in medicinal chemistry. organic-chemistry.org Specific synthetic strategies have been developed to selectively access this isomer.
A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is an efficient method for synthesizing 2H-indazoles. organic-chemistry.orgcaribjscitech.com Copper(I) oxide nanoparticles have also been used as a catalyst for this transformation in green solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.org Another strategy involves the [3+2] dipolar cycloaddition of arynes and sydnones, which proceeds under mild conditions to give 2H-indazoles in good to excellent yields. organic-chemistry.org
Organophosphorus-mediated reductive cyclization of substituted benzamidines or hydrazones can be used to construct 3-amino-2H-indazoles. nih.gov Additionally, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step, highly functional group-compatible synthesis of substituted N-aryl-2H-indazoles. nih.gov
Direct Functionalization of Indazole Ring Systems
The functionalization of a pre-formed indazole ring is a key strategy for generating diverse analogues. Direct catalytic functionalization is a powerful and straightforward approach to introduce various substituents onto the indazole core. researchgate.net
Significant research has focused on the regioselective functionalization at the 3-position. chim.it Halogenation, particularly iodination using I2 and KOH, provides 3-iodoindazoles that are versatile intermediates for subsequent metal-catalyzed cross-coupling reactions. chim.it Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position can be achieved via an isocyanide insertion strategy, leading to a variety of skeletally diverse scaffolds. acs.org
Direct arylation at various positions of the indazole ring has also been extensively studied. researchgate.net For instance, N-1 arylation can be achieved with high yield using palladium catalysts in the presence of a suitable base. One-pot syntheses have been developed to achieve 1,3-biarylated indazoles through sequential C-3 and N-1 arylation reactions. researchgate.net Beyond arylation, methods for alkylation, acylation, alkenylation, alkynylation, and trifluoromethylation have also been reported, providing a comprehensive toolkit for modifying the indazole scaffold. researchgate.netchim.it
Regioselective N-Alkylation and N-Substitution Strategies
The indazole core possesses two nitrogen atoms (N1 and N2), making regioselective N-alkylation a critical step in the synthesis of its derivatives. The distribution of N1 and N2 alkylated products is influenced by steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions. beilstein-journals.orgnih.gov
A common strategy for N-alkylation involves the use of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.orgbohrium.com Studies have shown that the combination of NaH in THF can favor N1 alkylation for many substituted indazoles. beilstein-journals.orgnih.gov Conversely, the presence of electron-withdrawing groups at the C7 position of the indazole ring, such as nitro (NO2) or methoxycarbonyl (CO2Me), has been shown to direct alkylation towards the N2 position with high selectivity. beilstein-journals.orgnih.govresearchgate.net This selectivity is attributed to the electronic influence of the substituent on the nucleophilicity of the adjacent nitrogen atom.
The choice of alkylating agent also plays a crucial role. Primary alkyl halides and secondary alkyl tosylates have been successfully employed in these reactions, demonstrating the versatility of the methodology. beilstein-journals.orgnih.gov The interplay between the indazole substrate, the base, the solvent, and the electrophile allows for targeted synthesis of either the N1 or N2 regioisomer.
Site-Specific C-Functionalization (e.g., C3-functionalization)
Functionalization of the carbon atoms of the indazole ring, particularly at the C3 position, is another important avenue for creating structural diversity. mdpi.com Direct C-H functionalization at the C3 position of 1H-indazoles can be challenging due to the ring's electronic properties. mdpi.comresearchgate.net However, several methods have been developed to achieve this transformation.
One approach involves the initial halogenation of the C3 position, for instance, through iodination, which then allows for subsequent cross-coupling reactions. mdpi.com N-protection of the indazole, often with a tert-butoxycarbonyl (Boc) group, is typically required for these transformations. mdpi.com
Another strategy is the direct arylation of the C3 position using palladium catalysis. mdpi.com This method avoids the pre-functionalization step of halogenation. For example, palladium acetate (B1210297) (Pd(OAc)2) with a suitable phosphine (B1218219) ligand has been used to catalyze the direct arylation of 1H-indazoles with aryl halides in water, representing a greener chemistry approach. mdpi.comresearchgate.net Metalation strategies, such as regioselective zincation at the C3-position of N1-protected indazoles, followed by Negishi cross-coupling, have also been employed to introduce various aryl and heteroaryl groups. chim.it
Synthesis and Derivatization of the Pyrrole (B145914) Moiety
The pyrrole ring is a fundamental component of 7-(1H-pyrrol-1-yl)-1H-indazole. Its synthesis and subsequent modification are crucial for developing analogues of the parent compound.
Classical and Contemporary Pyrrole Synthetic Routes
A variety of classical methods are available for the synthesis of pyrrole derivatives. beilstein-journals.orgnih.gov These include the Knorr, Paal-Knorr, and Hantzsch pyrrole syntheses. beilstein-journals.orgnih.govwikipedia.org The Paal-Knorr synthesis, for example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.edu The Clauson-Kaas synthesis is another widely used method that reacts a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. beilstein-journals.orgnih.gov
More contemporary approaches often focus on improving efficiency and environmental friendliness. beilstein-journals.org This includes the use of microwave-assisted synthesis, solid-supported reagents, and greener catalysts. beilstein-journals.orgorganic-chemistry.org For instance, iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation in water, offering a mild and environmentally benign protocol. organic-chemistry.org
Functional Group Interconversions on Pyrrole Scaffolds
Once the pyrrole ring is formed, it can be further functionalized. The pyrrole nucleus is electron-rich and readily undergoes electrophilic substitution reactions. These reactions, such as halogenation, nitration, and acylation, typically occur at the C2 and C5 positions.
Functional group interconversions can also be used to modify existing substituents on the pyrrole ring. For instance, a carboxyl group can be converted to an amide, or a nitro group can be reduced to an amine, which can then be further derivatized. C-H bond functionalization is a modern strategy for introducing new groups onto the pyrrole scaffold. rsc.org These diverse synthetic transformations allow for the creation of a wide array of pyrrole-based structures for incorporation into more complex molecules like this compound. nih.govmdpi.com
Advanced Coupling and Linker Formation for this compound
The formation of the bond between the pyrrole and indazole moieties is a key step in the synthesis of the target compound. Advanced coupling reactions are instrumental in achieving this linkage efficiently.
Carbon-Carbon Bond Formation: Suzuki Cross-Coupling for Pyrrolyl-Indazole Linkage
The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. nih.govresearchgate.netresearchgate.net It is particularly well-suited for linking two heteroaromatic rings, such as pyrrole and indazole. nih.govresearchgate.net This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base. youtube.com
In the context of synthesizing pyrrolyl-indazoles, this could involve the reaction of a bromoindazole with a pyrroleboronic acid, or vice versa. nih.govresearchgate.net The choice of catalyst is critical for the success of the reaction. nih.govresearchgate.net Palladium catalysts containing bulky, electron-rich phosphine ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), have been found to be highly effective for these types of couplings, affording the desired products in good yields and with relatively short reaction times. nih.govresearchgate.net The reaction conditions, including the choice of base (e.g., K2CO3) and solvent (e.g., dimethoxyethane), are also important parameters to optimize. nih.govresearchgate.net The Suzuki coupling is tolerant of a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules. nih.gov
Carbon-Nitrogen Bond Formation Strategies
The formation of the indazole core and the attachment of the pyrrole ring are pivotal steps in the synthesis of this compound and its analogues. These transformations often rely on advanced carbon-nitrogen (C-N) bond-forming reactions.
One prominent strategy involves the intramolecular cyclization of suitably substituted precursors. For instance, the synthesis of 1H-indazoles can be achieved through the palladium-catalyzed intramolecular C-H amination of aminohydrazones. nih.gov Another approach utilizes the reaction of arylhydrazones with iodine in the presence of potassium iodide and sodium acetate, proceeding via a direct aryl C-H amination. nih.gov Furthermore, [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can be employed as an oxidant to facilitate the direct aryl C-H amination of arylhydrazones, yielding 1H-indazoles with good functional group compatibility. nih.gov
Copper-catalyzed reactions also play a crucial role in C-N bond formation for indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, enables the synthesis of 2H-indazoles through sequential C-N and N-N bond formation. acs.org This method is advantageous as it utilizes readily available starting materials. acs.org Additionally, a copper(II) acetate-mediated N-N bond formation using oxygen as the sole oxidant provides an efficient route to 1H-indazoles from ketimine intermediates, which are derived from o-aminobenzonitriles and organometallic reagents. nih.gov
A tandem reaction sequence involving base-catalyzed carbon-carbon and subsequent nitrogen-nitrogen bond formations can quantitatively convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides under mild conditions. nih.govacs.orgnih.gov These intermediates can then be deoxygenated to afford the corresponding 2H-indazoles. nih.govacs.org
Table 1: Selected Carbon-Nitrogen Bond Formation Strategies for Indazole Synthesis
| Reaction Type | Key Reagents/Catalysts | Starting Materials | Product | Reference |
|---|---|---|---|---|
| Intramolecular C-H Amination | Palladium catalyst (ligand-free) | Aminohydrazones | 1H-Indazoles | nih.gov |
| Direct Aryl C-H Amination | I2, KI, NaOAc | Diaryl and tert-butyl aryl ketone hydrazones | 1H-Indazoles | nih.gov |
| Direct Aryl C-H Amination | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Arylhydrazones | 1H-Indazoles | nih.gov |
| One-Pot Three-Component Reaction | Copper catalyst, NaN3 | 2-Bromobenzaldehydes, primary amines | 2H-Indazoles | acs.org |
| N-N Bond Formation | Cu(OAc)2, O2 | o-Aminobenzonitriles, organometallic reagents | 1H-Indazoles | nih.gov |
| Tandem C-C and N-N Bond Formation | Base (e.g., DBU) | N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides | 2H-Indazole 1-oxides | nih.govacs.org |
Preparation of Hybrid Indazole-Pyrrole Derivatives via Carboxamide Linkers
The synthesis of hybrid molecules that conjugate indazole and pyrrole moieties through a carboxamide linker has been explored for the development of novel compounds with potential biological activities. nih.gov These synthetic strategies typically involve the coupling of a pre-formed indazole carboxylic acid with a pyrrole-containing amine, or vice versa.
A common approach is the use of standard peptide coupling reagents to facilitate the formation of the amide bond. For instance, an indazole-5- or 6-carboxylic acid can be activated and subsequently reacted with an N-substituted aminopyrrole to yield the desired indazole-pyrrole hybrid. The choice of coupling agents and reaction conditions is crucial to ensure high yields and purity of the final product.
In a study focused on the development of soybean lipoxygenase inhibitors, a series of N-substituted pyrroles conjugated with 5- or 6-indazole moieties through a carboxamide linker were synthesized. nih.gov This research led to the identification of a hit molecule bearing a naphthyl group, which was further optimized by isosteric replacement of the naphthyl ring with quinoline (B57606) moieties. nih.gov This highlights the importance of the carboxamide linker in creating a diverse library of hybrid compounds for biological screening. nih.gov
Table 2: Example of Hybrid Indazole-Pyrrole Carboxamide Synthesis
| Indazole Moiety | Pyrrole Moiety | Linker | Key Reaction | Resulting Compound | Reference |
|---|---|---|---|---|---|
| 5- or 6-Indazole carboxylic acid | N-substituted aminopyrrole | Carboxamide | Amide bond formation (peptide coupling) | Indazole-carboxamide-pyrrole hybrid | nih.gov |
Green Chemistry and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including indazoles. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.
Microwave-Assisted Synthesis of Indazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgnih.gov The application of microwave irradiation has been successfully employed in the synthesis of various indazole derivatives.
For example, the synthesis of indazoles through the condensation reaction of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes, followed by intramolecular cyclization, can be efficiently carried out under microwave irradiation. heteroletters.org This method offers a rapid and clean route to indazoles in moderate to high yields. heteroletters.org Similarly, tetrahydroindazole (B12648868) derivatives have been prepared from 2-acetylcyclohexanone (B32800) and various hydrazines using a focused microwave reactor, which resulted in improved yields and shortened reaction times. nih.gov Microwave heating has also been utilized for the synthesis of indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net
The use of microwave irradiation is particularly beneficial for functionalization reactions of the indazole core, such as cross-coupling reactions, as it can significantly enhance reaction efficiency and selectivity. semanticscholar.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indazoles
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Phenylhydrazine + Salicylaldehyde | Several hours | A few minutes | Higher yields, cleaner reaction | heteroletters.org |
| 2-Acetylcyclohexanone + Hydrazines | Not specified | Shorter reaction times | Improved yields | nih.gov |
| Cu-catalyzed N-alkynylation | 24 hours | 30 minutes | Marked improvement | semanticscholar.org |
Eco-Friendly Catalytic Systems and Reaction Conditions
The development of eco-friendly catalytic systems is another cornerstone of green chemistry. This includes the use of biodegradable catalysts, reactions in aqueous media or solvent-free conditions, and the use of recyclable catalysts.
Ionic liquids have been investigated as environmentally friendly catalysts for the synthesis of indazole-related fused heterocyclic systems. nih.gov For instance, triethanolammonium (B1229115) acetate ([TEAH][OAc]) has been shown to be an effective and recyclable catalyst for the one-pot, four-component condensation of aldehydes, hydrazine (B178648) hydrate (B1144303), succinic/phthalic anhydride, and 1,3-dicarbonyl compounds under solvent-free conditions. nih.gov This method provides high yields of the desired products under mild reaction conditions. nih.gov
The use of natural and biodegradable catalysts is also gaining traction. Lemon peel powder has been successfully employed as a green and efficient natural catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate under ultrasound irradiation. researchgate.net
Furthermore, the development of catalytic systems that utilize molecular oxygen as a green oxidant is a significant advancement. mdpi.com Palladium-catalyzed aerobic oxidative cyclization of aliphatic alkenyl amides represents a sustainable method for the synthesis of N-heterocycles. mdpi.com While not directly applied to this compound in the reviewed literature, such principles are applicable to the broader field of heterocyclic synthesis.
Table 4: Examples of Eco-Friendly Catalytic Systems for Indazole Synthesis
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Triethanolammonium acetate ([TEAH][OAc]) | One-pot, four-component condensation | Recyclable, solvent-free, mild conditions, high yields | nih.gov |
| Lemon peel powder | Condensation/Cyclization | Natural, biodegradable, efficient, ultrasound irradiation | researchgate.net |
| Benzyltriethylammoniumtetrathiomolybdate-Fe(III) chloride | Multi-step synthesis of indazolones | Ambient temperature, good yield | ajer.org |
Pharmacological and Biological Activities of 7 1h Pyrrol 1 Yl 1h Indazole Analogues
Antineoplastic and Antiproliferative Activities
Derivatives of 7-(1H-pyrrol-1-yl)-1H-indazole exhibit a wide range of anticancer properties, including the inhibition of enzymes crucial for cancer cell proliferation and survival, modulation of hormone receptors, and direct cytotoxic effects on various cancer cell lines.
Inhibition of Key Kinases (e.g., Tyrosine Kinase, PLK4, Pim Kinases, FGFRs, ALK, ERK1/2)
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. brimr.org Indazole-based compounds have been successfully developed as kinase inhibitors.
Pim Kinases: The Pim kinases are a family of serine/threonine kinases involved in signaling pathways fundamental to tumor development. nih.gov A series of 3-(pyrazin-2-yl)-1H-indazole derivatives have been identified as potent, pan-Pim kinase inhibitors, making them attractive targets for cancer therapy. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Deregulation of FGFR signaling is implicated in various cancers. nih.gov A series of 1H-indazol-3-amine derivatives were developed as potent FGFR1 inhibitors. Compound 9d showed excellent enzyme inhibition with an IC50 value of 15.0 nM, and subsequent optimization led to compound 9u , which demonstrated an IC50 of 3.3 nM for FGFR1. nih.gov
ERK1/2: The ERK1/2 signaling pathway is crucial for cell proliferation and survival. Although not directly this compound analogues, related heterocyclic compounds have shown activity. For instance, a phenylacetamide-1H-imidazol-5-one derivative, KIM-161, was found to strongly suppress ERK1/2 signals in leukemia cells.
Table 1: Inhibition of Key Kinases by Indazole Analogues
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 9d | FGFR1 | 15.0 nih.gov |
| 9u | FGFR1 | 3.3 nih.gov |
Modulation of Estrogen Receptor (ER) Activity (e.g., SERDs)
The estrogen receptor is a key target in the treatment of hormone-responsive cancers, such as certain types of breast cancer. In silico studies using pharmacophore modeling have suggested that some asymmetric hexahydro-2H-indazole structures could be potential inhibitors of the estrogen receptor alpha (ERα). japsonline.com This indicates a potential avenue for developing indazole-based selective estrogen receptor degraders (SERDs) or modulators.
Glucokinase Activation as a Therapeutic Strategy
Glucokinase is a key enzyme that regulates glucose homeostasis and acts as a "glucose sensor". researchgate.net While primarily targeted for type 2 diabetes, glucokinase activators (GKAs) are being explored for their therapeutic potential. researchgate.netresearchgate.net The indazole scaffold has been utilized in the design of such activators. This strategy is relevant to oncology as cancer cells often exhibit altered glucose metabolism (the Warburg effect), and modulating glucokinase could potentially impact cancer cell survival.
Cytotoxicity and Growth Inhibition in Cancer Cell Lines
Analogues based on the indazole and pyrrole (B145914) scaffolds have demonstrated direct cytotoxic effects against a variety of human cancer cell lines.
For example, a structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative named RDS 60 , significantly inhibited the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com Treatment with 2 μM of RDS 60 for 24 hours was sufficient to induce apoptosis in these cells. mdpi.com
A series of novel curcumin indazole analogs were tested against several cancer cell lines. japsonline.com The results showed moderate cytotoxic activity, with IC50 values ranging from 45.97 to 86.24 µM against MCF-7 (breast cancer) and 27.20 to 58.19 μM against WiDr (colorectal cancer) cells. japsonline.com Notably, compound 3b was the most potent against WiDr cells, with an IC50 of 27.20 µM. japsonline.com
Table 2: Cytotoxicity of Indazole and Pyrrole Analogues in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| 3b | WiDr | Colorectal Carcinoma | 27.20 japsonline.com |
| Curcumin Analogs | WiDr | Colorectal Carcinoma | 27.20 - 58.19 japsonline.com |
| Curcumin Analogs | MCF-7 | Breast Cancer | 45.97 - 86.24 japsonline.com |
| Curcumin Analogs | HeLa | Cervical Cancer | 46.36 - >100 japsonline.com |
| RDS 60 | HNSCC Lines | Head and Neck Squamous Cell Carcinoma | ~2 (for apoptosis induction) mdpi.com |
Anti-inflammatory and Immunomodulatory Effects
The pyrrole and indazole scaffolds are integral to many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Compounds combining these moieties have shown promising anti-inflammatory and immunomodulatory properties.
Research has demonstrated that pyrrole-containing compounds can modulate key inflammatory pathways. For instance, the pyrrole derivative Compound 3f was shown to mediate its anti-inflammatory effects by significantly reducing serum levels of the pro-inflammatory cytokine TNF-α after repeated administration in a systemic inflammation model. nih.govnih.gov This same compound also caused a significant increase in the anti-inflammatory cytokine TGF-β1, indicating a potent immunomodulatory mechanism. nih.govnih.gov
Studies on indazole derivatives have shown they can inhibit cyclooxygenase-2 (COX-2) and other pro-inflammatory cytokines, contributing to their anti-inflammatory effects. researchgate.net Hybrids of N-substituted pyrrole and indazole have also been synthesized, with some showing a notable reduction in edema in preclinical models. nih.gov
Lipoxygenase (LOX) Enzyme Inhibition
Lipoxygenases (LOXs) are enzymes that produce pro-inflammatory mediators like leukotrienes from arachidonic acid. researchgate.netnih.gov The inhibition of these enzymes is a key strategy for treating inflammatory diseases. nih.gov Research into new LOX inhibitors has included the synthesis of indazole carboxamides linked to N-substituted pyrrole derivatives. researchgate.net In one study, a series of these compounds were evaluated for their in vitro inhibition of soybean 15-LOX, with several compounds demonstrating potent activity, with IC50 values as low as 17.43 µM. researchgate.net
Nitric Oxide Synthase (NOS) Inhibition
Indazole derivatives have been identified as inhibitors of nitric oxide synthase (NOS). For instance, 7-nitro-1H-indazole is a known inhibitor of this enzyme. nih.gov The chemical structure of 7-nitro-1H-indazole features an intramolecular hydrogen bond between an oxygen atom of the nitro group and the NH group of the indazole ring. nih.gov The indazole moiety is considered a key structural feature for a variety of biological activities, including the selective inhibition of nitric oxide synthase (NOS). caribjscitech.com The development of NOS inhibitors is significant as the enzyme is involved in numerous physiological and pathological processes.
Reduction of Carrageenan-Induced Edema
The anti-inflammatory potential of indazole analogues has been evaluated using the carrageenan-induced paw edema model in rats, a standard method for screening acute anti-inflammatory agents. researchgate.net In this model, the injection of carrageenan induces a local, acute, and well-understood inflammatory response characterized by swelling (edema). researchgate.netdovepress.com The efficacy of anti-inflammatory compounds is measured by their ability to reduce this swelling over time.
Studies on certain indazole derivatives have demonstrated a significant reduction in paw edema compared to control groups. For example, one study showed that newly synthesized indazole derivatives exerted a notable anti-inflammatory effect in a dose-dependent manner. The maximum inhibitory effect for some derivatives was observed at 3 hours post-carrageenan administration, which is comparable to the activity of standard anti-inflammatory drugs like indomethacin. dovepress.comnih.gov
Antimicrobial and Antiprotozoal Spectrum
The indazole scaffold is a crucial component in a variety of synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial and antiprotozoal effects. nih.gov These derivatives have shown promise against various pathogens, encompassing bacteria, fungi, and protozoa. nih.govresearchgate.net
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Indazole analogues have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov In one study, several indazole derivatives were tested for their minimal inhibitory concentration (MIC) values against various clinical strains, including multidrug-resistant (MDR) isolates.
Specifically, certain indazole compounds showed inhibitory activity against Gram-positive species such as Staphylococcus aureus, Staphylococcus epidermidis, and particularly against strains of Enterococcus faecalis, with MIC values ranging from 64 to 128 µg/mL. nih.gov While some of these compounds were found to be inactive against the tested Gram-negative species, other research into different indazole series has identified compounds with potent activity against diverse bacterial strains, in some cases exceeding the potency of ciprofloxacin. caribjscitech.comnih.gov
Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Indazole Analogues
| Compound/Strain | S. aureus | S. epidermidis | E. faecalis | E. coli | P. aeruginosa |
| Indazole Derivative 2 | >128 | >128 | 64-128 | >128 | >128 |
| Indazole Derivative 3 | >128 | >128 | 64 | >128 | >128 |
| Indazole Derivative 5 | 64-128 | 64 | >128 | >128 | >128 |
Data sourced from a study on new indazole derivatives. Values represent the range of Minimal Inhibitory Concentrations (MIC) observed. nih.gov
Antifungal Activities
The therapeutic potential of indazole derivatives extends to antifungal applications. nih.govnih.govresearchgate.net Research has shown that certain N-methyl-3-aryl indazoles exhibit significant activity against the fungal strain Candida albicans, a common cause of opportunistic infections in humans. nih.gov The structural framework of indazole is a key contributor to its diverse biological properties, making it a scaffold of interest in the development of new antifungal agents.
Antiprotozoal Activity Against Intestinal and Vaginal Pathogens
Indazole derivatives have emerged as potent agents against several medically important protozoa, including the intestinal pathogens Entamoeba histolytica and Giardia intestinalis (also known as Giardia lamblia), and the vaginal pathogen Trichomonas vaginalis. mdpi.com These organisms are responsible for amoebiasis, giardiasis, and trichomoniasis, respectively. mdpi.commdpi.compreprints.org
A study of 2-phenyl-2H-indazole derivatives revealed strong antiprotozoal activity. The biological assays identified specific structural features that enhance this activity, such as the presence of electron-withdrawing groups on the 2-phenyl ring. mdpi.com Several of these compounds displayed potent inhibitory effects, with IC50 values in the nanomolar range, in some cases superior to the standard drug metronidazole. nih.gov
Table 2: Antiprotozoal Activity (IC50 in µM) of a Selected 2-Phenyl-2H-Indazole Derivative
| Compound | E. histolytica | G. intestinalis | T. vaginalis |
| 2-Phenyl-2H-indazole-x-substituent | 0.08 | 0.15 | 0.11 |
Representative data for a highly active compound from a series of 2-phenyl-2H-indazole derivatives, demonstrating potent activity. mdpi.com
Other Noteworthy Pharmacological Applications
The versatile indazole scaffold is the foundation for compounds with a broad array of pharmacological applications beyond antimicrobial and anti-inflammatory effects. nih.govresearchgate.netnih.gov Indazole-based molecules have been successfully developed as potent drugs for various conditions.
Key therapeutic areas include:
Anticancer Activity: Indazole analogues have shown significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells. japsonline.com Several FDA-approved drugs, such as Niraparib (for ovarian cancer) and Axitinib (a tyrosine kinase inhibitor for renal cell carcinoma), feature the indazole core structure. caribjscitech.comnih.gov
Kinase Inhibition: The indazole structure can act as a surrogate for the adenine of ATP, making it a privileged scaffold for designing competitive kinase inhibitors. caribjscitech.com This has led to their application in oncology and for disorders involving protein kinases. nih.gov
Neurological Disorders: Derivatives of indazole are being investigated for their potential to treat neurological conditions by inhibiting enzymes like monoamine oxidase (MAO) and various kinase enzymes. researchgate.net
Anti-HIV and Antiarrhythmic Activities: The broad biological profile of indazole-containing compounds also includes anti-HIV and antiarrhythmic properties. nih.govresearchgate.net
Antiviral Properties, including Anti-HIV Activity
Analogues of this compound have shown notable potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). The core structure is recognized as a promising scaffold for the development of new anti-HIV-1 inhibitors. nih.gov
A series of novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were designed and synthesized, with many exhibiting moderate to potent activities against HIV-1. In particular, certain analogues demonstrated significant anti-HIV-1 activities with EC50 values below 10 μM. For instance, compound 7d showed an EC50 value of 1.65 μM. The mechanism of action for some of these compounds involves the inhibition of HIV-1 integrase (IN), a crucial enzyme for viral replication. mdpi.com
Furthermore, research into 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, which share structural similarities, has identified compounds with potent anti-HIV-1 activities (EC50 < 5 μM) and a high therapeutic index. mdpi.com These findings underscore the potential of pyrrole-containing scaffolds in the development of new anti-HIV-1 agents.
Beyond HIV, the broader indazole and pyrrole chemical classes have been investigated for activity against other viruses. For example, indazole-containing compounds have shown favorable potency against both influenza A and B viruses. nih.gov Similarly, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogues have been identified as promising antiviral agents against flaviviruses like Zika and dengue virus. mdpi.com
Table 1: Anti-HIV-1 Activity of Selected this compound Analogues and Related Compounds
| Compound Category | Specific Analogues | EC50 (μM) | Target |
| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | 7d, 7f, 7i-7j, 8d, 9c | <10 | HIV-1 |
| 7d | 1.65 | HIV-1 | |
| 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-diones | 9g, 15i | <5 | HIV-1 |
Antithrombotic Potential and cGMP Metabolism Modulation
The role of this compound analogues in antithrombotic activity and the modulation of cyclic guanosine monophosphate (cGMP) metabolism is an area of growing interest. cGMP is a key second messenger that mediates physiological effects of nitric oxide (NO) and natriuretic peptides, playing a significant role in the cardiovascular system. nih.gov The balance between cGMP synthesis and its breakdown by phosphodiesterase enzymes determines its local concentrations and downstream signaling. thoracickey.com
While direct studies on this compound's antithrombotic and cGMP modulating effects are limited, the broader class of indazole derivatives has been explored for related cardiovascular activities. The modulation of cGMP synthesis and metabolism is a therapeutic strategy for conditions such as pulmonary hypertension, where reduced NO bioavailability is a factor. thoracickey.com
Neuroprotective and Neurological Disorder Relevance (e.g., Alzheimer's Disease)
Analogues of this compound have demonstrated significant potential in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). This is largely due to their ability to inhibit key enzymes implicated in the disease's pathology and to exhibit neuroprotective effects.
Several studies have focused on pyrrole-based compounds for their neuroprotective and antioxidant properties. nih.gov For instance, certain pyrrole-containing azomethine compounds have shown low toxicity and strong protective effects in SH-SY5Y neuroblastoma cells at concentrations as low as 1 µM. nih.gov
In the realm of Alzheimer's research, indazole-based compounds have been developed as potent inhibitors of glutaminyl cyclase (QC), an enzyme involved in the formation of toxic pyroglutamate amyloid-β (pE-Aβ). ewha.ac.kr Inhibition of QC has been shown to reduce pE-Aβ levels and improve memory deficits in animal models of AD. ewha.ac.kr
Furthermore, derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, which incorporate a pyrrole ring, have been synthesized and evaluated as cholinesterase inhibitors for AD treatment. mdpi.com One such derivative, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, exhibited the highest inhibitory potency with an IC50 value of 6.084 ± 0.26 μM. mdpi.com
Table 2: Neuroprotective and Anti-Alzheimer's Activity of Selected Pyrrole and Indazole Analogues
| Compound Class | Specific Compound | Activity | IC50/EC50 |
| Pyrrole-based azomethines | Compounds 7, 9, 12, 14, 15 | Neuroprotective | Effective at 1 µM |
| Indazole-based QC inhibitors | N-(3-methylindazole-6-yl)-N'-(cyclohexyl)urea | QC Inhibition | 3.2 nM |
| 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones | 7-(3-Chloro-4-fluorophenyl) derivative | Cholinesterase Inhibition | 6.084 ± 0.26 μM |
Antioxidant and Free Radical Scavenging Capabilities
The antioxidant and free radical scavenging properties of this compound analogues are significant aspects of their biological activity. Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in various diseases. mdpi.com
A study on 3-(1H-pyrrol-2-yl)-1H-indazole in rats showed that its administration led to a decrease in the levels of antioxidant vitamins A, E, and C, and selenium, while increasing malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.gov This suggests that the compound may induce the production of free radicals. nih.gov However, the study also noted an increase in glutathione peroxidase (GSH-Px) activity, an important antioxidant enzyme. nih.gov
In contrast, other research has highlighted the antioxidant potential of various pyrrole and indazole derivatives. For example, a novel group of pyrrole-containing compounds with an azomethine residue has been shown to exhibit antioxidant activities. nih.gov Similarly, N-(6-indazolyl) benzenesulfonamide derivatives have been reported as potent antioxidants in both DPPH and ABTS assays. nih.gov The radical-scavenging properties of some pyrrole-based hydrazides have also been demonstrated. nih.gov
The ability of certain molecules to scavenge free radicals can prevent chain propagation reactions that lead to cellular damage. mdpi.com
Enzyme Inhibition Beyond Specific Kinases (e.g., MAO, AChE)
Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes beyond specific kinases, with significant findings related to monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are crucial in the metabolism of neurotransmitter amines, and their inhibitors are used in treating neuropsychiatric and neurodegenerative disorders. researchgate.net Several indazole derivatives have been identified as potent and selective inhibitors of MAO-B, with IC50 values in the submicromolar range. researchgate.net For instance, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, which are pyrrole analogues of the antidepressant toloxatone, have shown potent and selective inhibitory activity against MAO-A. nih.gov Indole (B1671886) derivatives, structurally related to indazole, have also been identified as promising reversible MAO-B inhibitors. nih.gov
Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a primary treatment for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov Various pyrrole and indazole-containing compounds have been evaluated for their AChE inhibitory potential. A series of polysubstituted pyrroles were synthesized, with some showing potent and selective AChE inhibition. nih.gov Similarly, 7-azaindole analogues, a nitrogen isostere of indole, have been evaluated as potential cholinesterase inhibitors. researchgate.net
Table 3: Enzyme Inhibitory Activity of Selected Pyrrole and Indazole Analogues
| Compound Class | Target Enzyme | Key Findings |
| C5- and C6-substituted indazoles | MAO-B | Submicromolar IC50 values |
| 3-(1H-Pyrrol-1-yl)-2-oxazolidinones | MAO-A | Potent and selective inhibition |
| Polysubstituted pyrroles | AChE | Selective inhibition with no significant BChE inhibition |
| 7-Azaindole analogues | AChE, BChE | Inhibitory potential identified |
Structure Activity Relationship Sar Studies of 7 1h Pyrrol 1 Yl 1h Indazole Derivatives
Systematic Investigation of Substituent Effects on the Indazole Ring
The indazole core, a bicyclic aromatic system, offers multiple positions for chemical modification, each playing a distinct role in the molecule's interaction with biological targets. Understanding the influence of substituents on this ring is paramount for optimizing pharmacological properties.
Positional and Electronic Influence of N-Substituents (N1, N2)
The two nitrogen atoms of the indazole ring, N1 and N2, provide key points for substitution that can significantly impact a compound's activity. The position of N-alkylation is a critical determinant of biological effect. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov
Studies on various indazole derivatives have shown that the nature of the substituent at the N1 position can have a more pronounced effect on potency compared to substitutions at other positions. The electronic properties of these N-substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the indazole ring system, thereby influencing its binding affinity to target proteins. For instance, in a series of indazole-based kinase inhibitors, the introduction of specific alkyl or aryl groups at the N1 position led to a significant enhancement of inhibitory activity.
The regioselectivity of N-alkylation, favoring either the N1 or N2 position, can be influenced by the steric and electronic nature of substituents already present on the indazole ring. For example, the presence of electron-withdrawing groups at the C7 position of the indazole ring has been shown to direct alkylation towards the N2 position. researchgate.net
Role of Substituents at Carbon Positions (C3, C5, C6, C7) on Biological Efficacy
Modifications at the carbon atoms of the indazole ring (C3, C5, C6, and C7) are crucial for fine-tuning the biological activity of 7-(1H-pyrrol-1-yl)-1H-indazole derivatives.
The C3 position is a common site for introducing diversity into the indazole scaffold. The introduction of various functional groups at this position can lead to direct interactions with the active site of a target enzyme or receptor. For instance, in the context of kinase inhibitors, a substituent at the C3 position can form critical hydrogen bonds with the hinge region of the kinase. mdpi.com
Substituents at the C5 and C6 positions often extend into solvent-exposed regions of a binding pocket. Modifications at these positions can be leveraged to improve physicochemical properties such as solubility and metabolic stability. In a study of 1H-indazole-3-amine derivatives, the introduction of different substituted aromatic groups at the C5 position was explored to enhance interactions with kinase targets. mdpi.com The nature of the substituent at C5, such as the presence of fluorine atoms, was found to significantly affect the anti-proliferative activity of these compounds against various cancer cell lines. mdpi.com
The C7 position , being adjacent to the pyrrole (B145914) ring in the parent scaffold, presents a unique opportunity for modulation. In a study of 7-substituted-indazoles as nitric oxide synthase (NOS) inhibitors, various functional groups were introduced at this position. For example, 1H-indazole-7-carbonitrile was found to be a potent inhibitor, demonstrating a preference for constitutive NOS over inducible NOS. nih.gov Further substitution at the C3 position of this 7-substituted indazole enhanced the inhibitory effects tenfold, highlighting the synergistic interplay between different positions on the indazole ring. nih.gov
The following table summarizes the inhibitory effects of some 7-substituted indazole derivatives on nitric oxide synthases.
| Compound | Substituent at C7 | nNOS IC50 (µM) | iNOS IC50 (µM) |
| 1 | -NO2 | 0.4 | 10 |
| 2 | -CN | 0.5 | >100 |
| 3 | -CONH2 | 2.5 | 50 |
| 4 | -Br | >100 | >100 |
Data sourced from a study on nitric oxide synthase inhibitors. nih.gov
Impact of Halogenation (e.g., Fluorination) on Pharmacological Profile
The introduction of halogen atoms, particularly fluorine, is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity.
In the context of this compound derivatives, the strategic placement of fluorine atoms on the indazole ring can lead to improved biological activity. For example, the presence of fluorine substituents on the phenyl ring at the C5 position of 1H-indazole-3-amine derivatives was shown to be important for their antitumor activity. mdpi.com Specifically, a 3,5-difluoro substituent resulted in greater potency compared to mono-fluoro or other substituents. mdpi.com Fluorine atoms can alter the electronic properties of the aromatic ring and can also participate in favorable interactions with the target protein, such as forming hydrogen bonds or halogen bonds.
Structure-Activity Relationships of Pyrrole Ring Modifications
The pyrrole moiety attached at the C7 position of the indazole ring is another key area for structural modification to optimize biological activity.
Substituent Effects on the Pyrrole Moiety and their Correlation with Biological Potency
While specific SAR studies on the pyrrole ring of this compound are not extensively documented in the public domain, general principles of pyrrole chemistry and SAR from other pyrrole-containing bioactive molecules can provide valuable insights. For instance, in a series of 1H-pyrrole-3-carbonitrile derivatives acting as STING receptor agonists, the introduction of various substituents on an aniline (B41778) ring attached to the pyrrole moiety led to the discovery of compounds with potent activity. researchgate.net This highlights the importance of exploring substitutions on groups attached to the pyrrole ring.
Conformational Dynamics and Bioisosteric Replacements in Lead Optimization
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Furthermore, replacing parts of a molecule with other chemical groups that have similar physical or chemical properties (bioisosteric replacement) is a powerful tool in lead optimization.
Bioisosteric replacement can be employed to improve a compound's properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov For example, the pyrrole ring itself could be replaced with other five-membered heterocycles like furan, thiophene, or pyrazole (B372694) to explore new chemical space and potentially discover derivatives with improved properties. Similarly, functional groups on either the indazole or pyrrole ring can be swapped with their bioisosteres. In a study on 5-substituted-1H-indazoles, the bioisosteric replacement of an amide group with a 1,2,4-oxadiazole (B8745197) ring resulted in a potent and selective inhibitor of human monoamine oxidase B (MAO B). nih.gov This demonstrates the utility of bioisosteric replacement in fine-tuning the pharmacological profile of indazole-based compounds.
Analysis of Dihedral Angles and their Role in Ligand-Target Interactions
While specific crystallographic or computational studies detailing the precise dihedral angles for this compound were not found, the importance of such parameters can be inferred from studies on related heterocyclic compounds. For instance, in the crystal structure of 4-[2-(4-Fluoro-phenyl)-1H-pyrrol-3-yl]pyridine, the pyrrole ring forms dihedral angles of 33.19° and 36.33° with the pyridine (B92270) and 4-fluoro-phenyl rings, respectively nih.gov. This deviation from planarity can be crucial for optimal binding, as it allows the molecule to adopt a conformation that complements the topology of the active site.
Similarly, studies on (1H-indazol-1-yl)methanol derivatives have highlighted the significance of torsion angles in their solid-state structures nih.govsemanticscholar.org. These angles dictate the orientation of substituents relative to the core indazole ring system. For a molecule like this compound, the relative orientation of the pyrrole ring will affect the presentation of potential hydrogen bond donors and acceptors, as well as hydrophobic surfaces, to the target protein. A constrained or flexible dihedral angle can impact binding affinity and selectivity. Computational methods, such as molecular dynamics simulations, are often employed to explore the conformational landscape of such molecules and to understand how changes in dihedral angles affect ligand-target interactions.
Scaffold Hopping and Molecular Hybridization Strategies
Scaffold hopping and molecular hybridization are powerful strategies in drug discovery aimed at identifying novel chemical entities with improved pharmacological profiles. nih.gov Scaffold hopping involves replacing the central core of a known active molecule with a structurally different moiety while retaining similar biological activity. nih.gov This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic characteristics.
In the context of indazole-containing compounds, scaffold hopping has been successfully employed to develop novel inhibitors for various therapeutic targets. For example, researchers have described efforts to develop dual inhibitors of MCL-1 and BCL-2 by scaffold hopping from an indole (B1671886) core to an indazole framework nih.govrsc.org. This strategy highlights the isosteric relationship between the indole and indazole scaffolds, suggesting that the pyrrole moiety of this compound could also be a candidate for such modifications.
Molecular hybridization, on the other hand, involves combining two or more pharmacophores from different drug molecules to create a new hybrid compound with potentially enhanced or dual activity. This strategy has been utilized in the design of various biologically active molecules. The this compound structure itself can be considered a molecular hybrid, combining the indazole and pyrrole pharmacophores. Both indazole and pyrrole rings are prevalent in numerous bioactive compounds, and their combination offers a unique chemical space for drug design.
The following table provides examples of how these strategies have been applied to indazole and pyrrole-based compounds, illustrating the potential for generating diverse chemical libraries around the this compound scaffold.
| Strategy | Original Scaffold/Pharmacophore | New Scaffold/Hybrid | Therapeutic Target (Example) |
| Scaffold Hopping | Indole | Indazole | MCL-1/BCL-2 nih.govrsc.org |
| Scaffold Hopping | Methylpyrazole | Thiazoles, Pyrroles, Pyrazines | Cannabinoid Receptor 1 nih.gov |
| Molecular Hybridization | Indazole and Piperidine/Difluorophenyl moieties | 3-(Pyrazin-2-yl)-1H-indazole derivatives | pan-Pim kinases nih.gov |
| Molecular Hybridization | Indazole and Pyrrolidine moieties | 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | Not specified nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Insights for Indazole-Pyrrole Conjugates
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.
While specific QSAR studies on this compound conjugates were not identified, numerous QSAR analyses have been performed on both indazole and pyrrole derivatives, providing valuable insights that can be extrapolated to this class of compounds.
For indazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities. For example, a QSAR analysis of indazole estrogens as selective β-estrogen receptor ligands suggested that the substitution at the 3rd position of the indazole nucleus is crucial for selectivity eurekaselect.com. Another study on indazole derivatives as HIF-1α inhibitors utilized 3D-QSAR to create steric and electrostatic maps, providing a framework for designing new inhibitors nih.gov.
Similarly, QSAR models have been developed for pyrrole-containing compounds. A study on oxadiazole-ligated pyrrole derivatives as anti-tubercular agents used 2D and 3D QSAR to identify key structural fragments required for activity researchgate.net. These studies often highlight the importance of descriptors related to molecular shape, hydrophobicity, and electronic properties.
For a hypothetical QSAR study on a series of this compound derivatives, the following descriptors would likely be important:
Topological Descriptors: These describe the connectivity of atoms in the molecule and can provide information about its size and shape.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges, which are crucial for electrostatic interactions with the target.
Hydrophobic Descriptors: LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a common descriptor that quantifies the hydrophobicity of a molecule, which influences its ability to cross cell membranes and bind to hydrophobic pockets in proteins.
Steric Descriptors: These describe the three-dimensional bulk and shape of the molecule, which are critical for complementarity with the binding site.
The development of a robust QSAR model for indazole-pyrrole conjugates would enable the virtual screening of large compound libraries and the rational design of new derivatives with optimized activity. The insights gained from such a model would guide synthetic efforts towards more promising candidates, thereby accelerating the drug discovery process.
The table below summarizes key findings from QSAR studies on related compound classes, which could inform future QSAR analyses of this compound derivatives.
| Compound Class | QSAR Model Type | Key Findings |
| Indazole Estrogens | De novo and Hansch approach | Substitution at the R1 position of the indazole nucleus is decisive for selectivity towards the β-estrogenic receptor. eurekaselect.com |
| Indazole Derivatives as HIF-1α inhibitors | 3D-QSAR (Field and Gaussian-based) | Steric and electrostatic maps provide a framework for designing new inhibitors. nih.gov |
| Oxadiazole-ligated Pyrrole Derivatives | 2D-MLR and 3D-kNN-MFA | Identified key structural fragments required for anti-tubercular activity. researchgate.net |
Mechanism of Action Moa and Molecular Target Characterization
Molecular Interactions with Biological Targets
The interactions of indazole-based compounds with their biological targets are multifaceted, involving specific binding modes, enzymatic inhibition, and, in the case of metallodrugs, complex coordination chemistry.
Molecular docking studies of various indazole derivatives have further illuminated these interactions. For example, docking of 1H-indazole derivatives into the active site of DNA gyrase B has shown the importance of hydrogen bonding and hydrophobic interactions for potent inhibition nih.gov.
Indazole derivatives have demonstrated inhibitory activity against a range of enzymes, with their potency and specificity being highly dependent on the substitution pattern of the indazole ring. A series of 7-monosubstituted and 3,7-disubstituted indazoles have been evaluated as inhibitors of nitric oxide synthases (NOS) nih.gov. Notably, 1H-indazole-7-carbonitrile was found to be a potent inhibitor, with a preference for constitutive NOS over inducible NOS nih.gov. The inhibition of NO formation was competitive with respect to both the substrate and the cofactor, tetrahydrobiopterin (B1682763) nih.gov.
The inhibitory potential of indazole derivatives extends to other enzyme families as well. For example, certain 1H-indazole derivatives have shown potent inhibitory activity against pan-Pim kinases, with IC50 values in the nanomolar range nih.gov. The structure-activity relationship (SAR) studies of these compounds revealed that substitutions at various positions of the indazole ring significantly influence their inhibitory potency and selectivity nih.gov.
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 82a (a 1H-indazole derivative) | Pim-1 | 0.4 | nih.gov |
| Compound 82a (a 1H-indazole derivative) | Pim-2 | 1.1 | nih.gov |
| Compound 82a (a 1H-indazole derivative) | Pim-3 | 0.4 | nih.gov |
| Compound 145 (a 1H-indazole derivative) | USP7 | 610 | nih.gov |
Indazole analogues have emerged as a novel class of antibacterial agents that target DNA gyrase, an essential bacterial enzyme nih.govnih.govresearchgate.netkisti.re.kr. DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription u-szeged.hu. Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death u-szeged.hunih.gov.
The pyrrolamides, a class of compounds that include a pyrrole (B145914) moiety, are known to target DNA gyrase nih.gov. The mechanism of inhibition by these and related indazole derivatives often involves binding to the ATP-binding site of the GyrB subunit of the DNA gyrase complex nih.gov. This binding event prevents the conformational changes necessary for enzyme activity, thereby inhibiting its function. Structure-based drug design has been instrumental in the discovery of indazole derivatives with potent enzymatic and antibacterial activity nih.gov.
Indazole ligands play a critical role in the anticancer activity of ruthenium-based metallodrugs. Ruthenium complexes containing indazole ligands, such as KP1019 (indazolium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]) and its sodium salt analogue NKP-1339, have shown promising preclinical and clinical activity rsc.orgnih.gov. These complexes are believed to act as prodrugs that are activated in the reductive environment of tumors rsc.org.
The indazole ligands are important for the binding of these ruthenium complexes to serum proteins like albumin and transferrin, which facilitates their transport and accumulation in tumor tissues rsc.org. The redox activity of the ruthenium center is thought to be a key aspect of their mechanism of action, leading to the disruption of the cellular redox balance and the induction of apoptosis rsc.org.
Cellular and Subcellular Mechanisms
The biological activity of 7-(1H-pyrrol-1-yl)-1H-indazole and related compounds is not only defined by their molecular interactions but also by the cellular pathways they modulate, particularly those leading to programmed cell death.
A significant body of evidence suggests that indazole derivatives and their metal complexes can induce apoptosis in cancer cells through various mechanisms. Ruthenium complexes, in particular, have been shown to trigger apoptosis through the mitochondrial pathway rsc.orgnih.gov. This involves the reduction of the mitochondrial membrane potential and the activation of downstream caspases nih.gov.
Furthermore, some ruthenium-based drugs incorporating indazole ligands, such as KP1339/IT-139, are known to disrupt endoplasmic reticulum (ER) homeostasis, leading to ER stress-induced cell death nih.gov. This compound has been identified as a GRP78 inhibitor, and its activity is linked to the PERK/eIF2α branch of the ER stress response, which can trigger an immunogenic form of cell death nih.gov.
Studies on other indazole derivatives have also demonstrated their ability to induce apoptosis. For example, certain novel indazole-based small molecules have been shown to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells nih.gov. This sensitization to TRAIL-induced cell death is achieved through the inhibition of the MKK7-TIPRL interaction, leading to the activation of the JNK signaling pathway nih.gov. Additionally, some 1H-indazole-3-amine derivatives have been confirmed to induce apoptosis by inhibiting Bcl-2 family members nih.gov.
| Compound/Complex | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Indazole-based TRAIL sensitizers (TRT-0029, TRT-0173) | Huh7 (Hepatocellular Carcinoma) | Enhanced TRAIL-induced apoptosis | nih.gov |
| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | Induced apoptosis | nih.gov |
| NKP-1339 (Ruthenium-indazole complex) | Colorectal spheroids | Induction of immunogenic cell death via ER stress | nih.gov |
| Ru(II) polypyridyl complexes | A549 (Lung Cancer) | Reduced mitochondrial membrane potential | nih.gov |
Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Scientific investigation into the direct effects of this compound on cellular oxidative stress and the generation of reactive oxygen species (ROS) is an area of ongoing research. While the broader class of indazole derivatives has been noted for a wide range of biological activities, specific data detailing how the this compound isomer modulates oxidative pathways is not extensively documented in publicly available literature.
Gene Expression Regulation (e.g., Downregulation of 5-LOX gene)
The regulatory effects of this compound on gene expression, particularly its potential to downregulate the 5-lipoxygenase (5-LOX) gene, have not been specifically reported in available scientific research. The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Compounds that can downregulate the expression of the 5-LOX gene (ALOX5) hold therapeutic promise for inflammatory conditions. While various synthetic and natural compounds are known to inhibit 5-LOX activity or expression, a direct link between this compound and the modulation of the 5-LOX gene has yet to be established through dedicated research. The broader indazole scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets; however, specific gene regulation studies for this particular derivative are not currently available.
Receptor Binding Affinity and Selectivity
Comprehensive data detailing the receptor binding affinity and selectivity profile of this compound is not available in the current body of scientific literature. Receptor binding assays are fundamental in drug discovery to determine the specific protein targets a compound interacts with and the strength of that interaction (affinity), as well as its preference for one target over others (selectivity). This information is critical for understanding a compound's potential therapeutic effects and its off-target liabilities. Although numerous indazole derivatives have been synthesized and evaluated for their activity at various receptors, the specific binding profile for this compound remains to be characterized. Structure-activity relationship (SAR) studies on related indazole series have provided insights into how different substituents on the indazole core can influence binding to specific receptors, but this general knowledge does not replace the need for direct experimental evaluation of this compound.
Computational and Theoretical Investigations of 7 1h Pyrrol 1 Yl 1h Indazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, which in turn governs the molecule's chemical properties. For 7-(1H-pyrrol-1-yl)-1H-indazole, these calculations can reveal the interplay between the indazole and pyrrole (B145914) rings and predict its reactivity and stability.
Density Functional Theory (DFT) has become a standard tool for studying organic molecules due to its balance of accuracy and computational cost. nih.govchemrxiv.org It is used to investigate the electron density to determine the energy and properties of a molecule. mdpi.com For this compound, DFT calculations are instrumental in understanding its reactivity and the relative stability of its tautomeric forms. nih.govresearchgate.net
Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 nitrogen of the indazole ring, respectively. d-nb.infothieme-connect.de DFT calculations can predict the ground-state energies of these tautomers, revealing which form is more stable. researchgate.netnih.gov For unsubstituted 1H-indazole, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. d-nb.infonih.gov The introduction of the pyrrole group at the 7-position can influence this equilibrium, and DFT calculations can precisely quantify this effect, considering factors like intramolecular interactions and solvent effects. The stability of tautomers is crucial as it dictates which form is likely to be present under physiological conditions and interact with biological targets.
The following table illustrates a hypothetical comparison of the relative energies of the 1H and 2H tautomers of this compound, as would be determined by DFT calculations.
| Tautomer | Method/Basis Set | Gas Phase Relative Energy (kcal/mol) | Solvated (Water) Relative Energy (kcal/mol) |
| 1H-indazole | B3LYP/6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) |
| 2H-indazole | B3LYP/6-311++G(d,p) | +3.5 | +2.8 |
Note: The data in this table is illustrative and represents typical results from DFT calculations on indazole systems. Actual values for this compound would require specific computation.
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comnih.gov
For this compound, analysis of the HOMO and LUMO can indicate the distribution of electron density and the likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap implies higher stability and lower reactivity. DFT calculations are commonly used to compute the energies of these orbitals and the resulting energy gap. schrodinger.comresearchgate.net
| Molecular Orbital | Energy (eV) - Gas Phase |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: This table provides representative energy values for a molecule like this compound based on DFT calculations for similar heterocyclic systems. The values are for illustrative purposes.
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. acs.org The ESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential (electron-rich regions), which are prone to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor regions), which are susceptible to nucleophilic attack.
For this compound, the ESP map would likely show regions of negative potential around the nitrogen atoms of both the indazole and pyrrole rings, indicating their nucleophilic character. The hydrogen atoms, particularly the one attached to the indazole nitrogen (in the 1H-tautomer), would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.
Conceptual DFT provides a framework for defining and calculating global reactivity descriptors that quantify various aspects of a molecule's reactivity. nih.govmdpi.com These descriptors are derived from the energies of the HOMO and LUMO.
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2. nih.gov
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. nih.gov It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com
These calculated parameters for this compound provide a quantitative basis for comparing its reactivity with other molecules and for understanding its electronic behavior in chemical reactions.
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.2 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
Note: These values are derived from the illustrative HOMO/LUMO energies in the previous table and serve as examples of how these descriptors are calculated.
Molecular Docking and Simulation Studies
Molecular docking and simulation are computational techniques used to predict how a molecule (ligand) interacts with a biological target, typically a protein. These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. researchgate.net For this compound, docking studies can be performed against various protein targets to predict its binding mode and affinity. ijper.orgnih.gov
The results of a docking simulation provide a binding score, often expressed in kcal/mol, which estimates the binding affinity. A lower (more negative) binding score generally indicates a more favorable binding interaction. nih.gov The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.gov This information is critical for understanding the structural basis of the ligand's activity and for guiding further optimization of its structure to improve binding affinity and selectivity. For instance, docking studies on similar indazole-containing compounds have been used to evaluate their potential as inhibitors for various enzymes, such as kinases. nih.govdntb.gov.ua
The following table illustrates hypothetical docking results for 7-(1H-pyrrol-1-yl)-1-indazole against two different protein kinases, showcasing how binding affinities and key interactions would be presented.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Kinase A (e.g., 2XP2) | -8.5 | MET123, LYS45, ASP184 | Hydrogen bond with hinge region (MET123), salt bridge with LYS45, hydrophobic interactions. |
| Kinase B (e.g., 6FEW) | -7.2 | LEU20, PHE98, VAL28 | Hydrophobic interactions with gatekeeper residue (PHE98), pi-stacking with aromatic residues. |
Note: This table contains illustrative data to demonstrate the output of molecular docking studies. The specific protein targets and results are hypothetical.
Identification of Critical Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The interaction of a ligand with its biological target is fundamental to its mechanism of action. For this compound, both the indazole and pyrrole moieties play critical roles in forming stabilizing interactions within a protein's binding pocket.
Hydrogen Bonding: The indazole ring system is a key pharmacophore capable of forming significant hydrogen bonds. The N1-H of the indazole ring can act as a hydrogen bond donor, while the N2 nitrogen can serve as a hydrogen bond acceptor. This dual functionality allows for specific and strong interactions with amino acid residues such as aspartate, glutamate, serine, and threonine. For instance, in studies of other indazole derivatives, hydrogen bonds have been observed with the hydroxyl hydrogens of tyrosine and tryptophan residues. nih.gov Similarly, the N-H group of the pyrrole ring can also function as a hydrogen bond donor. The presence of these hydrogen bonding capabilities is a driving force in the molecular recognition and binding affinity of the compound to its target. mdpi.com
Hydrophobic Interactions: Both the indazole and pyrrole rings are aromatic heterocyclic systems, making them capable of engaging in various non-polar interactions. These include:
π-π Stacking: Interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The carbon-rich ring structures can favorably interact with hydrophobic pockets in a protein, displacing water molecules and increasing binding affinity. distantreader.org
Molecular docking studies on related indazole derivatives have shown that these compounds orient themselves within active sites to maximize such interactions. For example, the indazole core of inhibitors targeting Hypoxia-Inducible Factor-1α (HIF-1α) has been shown to interact with key residues in the active site, contributing to their potency. nih.gov The combination of specific hydrogen bonds and broader hydrophobic interactions is crucial for the stable and high-affinity binding of this compound to its potential biological targets.
| Type of Interaction | Structural Moiety | Potential Interacting Amino Acid Residues | Significance |
|---|---|---|---|
| Hydrogen Bond Donor | Indazole N1-H, Pyrrole N-H | Asp, Glu, Ser, Thr, Gln, Asn, Tyr | Provides specificity and directionality to binding. |
| Hydrogen Bond Acceptor | Indazole N2 | Arg, Lys, Ser, Thr, Gln, Asn, Tyr, Trp | Contributes to high-affinity binding. |
| Hydrophobic & π-Stacking | Indazole Ring, Pyrrole Ring | Phe, Tyr, Trp, Leu, Val, Ile, Ala | Stabilizes the ligand in the binding pocket. |
Virtual Screening Applications
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com The this compound scaffold, containing both indazole and pyrrole motifs, represents a valuable core structure for such screening endeavors.
Indazole and pyrrole derivatives are frequently included in compound libraries for virtual screening campaigns due to their proven track record as privileged structures in medicinal chemistry. nih.govnih.gov These scaffolds are present in numerous FDA-approved drugs and clinical candidates. Virtual screening approaches can be broadly categorized as either ligand-based or structure-based.
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, docking simulations can be performed to predict the binding pose and affinity of compounds from a library. The this compound structure can be docked into the active site of a target protein to evaluate its potential as an inhibitor. This method was successfully used to identify potential inhibitors of DNA gyrase B from a dataset of natural products containing pyrrolo-fused structures. nih.gov
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but known active ligands exist, their properties can be used to screen for new molecules. A pharmacophore model can be developed based on the key features of known active indazole or pyrrole compounds (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to search databases for new compounds, like this compound, that match the pharmacophoric features. mdpi.com
The application of virtual screening to libraries containing the pyrrolo-indazole scaffold can accelerate the discovery of novel hits for various therapeutic targets, including kinases, proteases, and other enzymes. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential for optimizing lead compounds and designing new molecules with improved potency.
Development and Validation of 2D and 3D QSAR Models
For compounds like this compound, both 2D and 3D QSAR models can be developed to predict their biological activity.
2D QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., logP), topological indices, and electronic parameters. A statistical method, often Multiple Linear Regression (MLR), is used to build an equation that correlates these descriptors with the observed activity of a series of related compounds. nih.gov
3D QSAR: These models consider the three-dimensional structure of the molecules. Common 3D QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules and uses Partial Least Squares (PLS) analysis to correlate these fields with biological activity. nih.gov
CoMSIA: In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed model. jmaterenvironsci.com
For a series of indazole derivatives, 3D-QSAR models have been successfully developed to understand the structural requirements for inhibiting targets like HIF-1α. nih.gov These studies involve aligning the compounds, calculating the molecular fields, and generating statistically robust models.
Model Validation: The predictive power of a QSAR model must be rigorously validated. This is typically done through:
Internal Validation: Often using a leave-one-out cross-validation (q²) technique.
External Validation: Using a test set of compounds that were not included in the model's training to assess its predictive ability (predictive r²). nih.gov
A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds like this compound.
Descriptors and Statistical Parameters in QSAR Analysis
The quality and predictive power of a QSAR model depend on the choice of descriptors and the statistical parameters used for its validation.
Descriptors:
2D Descriptors: These can include constitutional, topological, electrostatic, and quantum chemical descriptors. Examples are molecular weight, logP (lipophilicity), molar refractivity, and energies of frontier orbitals (HOMO/LUMO). nih.gov
3D Descriptors (CoMFA/CoMSIA): The key descriptors are the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. The output of these analyses is often visualized as contour maps, which highlight regions where modifications to the molecule would increase or decrease activity. nih.gov
Statistical Parameters: The robustness of a QSAR model is assessed using several statistical metrics.
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Correlation Coefficient | R² | Measures the goodness of fit of the model to the training data. | > 0.6 |
| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive Correlation Coefficient | R²_pred | Measures the predictive ability of the model on an external test set. | > 0.6 |
| Standard Error of Estimate | SEE | Measures the absolute error of the model in the units of activity. | Low value desired |
| F-statistic | F | A measure of the statistical significance of the model. | High value desired |
These parameters are crucial for ensuring that a developed QSAR model is not a result of chance correlation and can be reliably used for predictive purposes. nih.gov
In Silico Pharmacokinetic (ADME) Studies
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are vital for predicting the pharmacokinetic properties of a drug candidate early in the discovery process. nih.gov Poor ADME properties are a major cause of failure for drug candidates in clinical trials. Computational models can predict these properties for this compound based on its structure.
Prediction of Absorption, Distribution, Metabolism, and Excretion Profiles
Various computational tools and web servers (e.g., SwissADME, PreADMET) are available to predict the ADME profile of a molecule. researchgate.netmdpi.com
Absorption:
Human Intestinal Absorption (HIA): Prediction of the extent to which a compound will be absorbed from the gut into the bloodstream.
Caco-2 Permeability: An in vitro model for predicting intestinal absorption. In silico models can predict a compound's permeability.
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and the likelihood of oral bioavailability. It is expected that this compound would be compliant with these rules. researchgate.net
Distribution:
Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood. High PPB can limit the amount of free drug available to act on the target.
Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound can cross the BBB, which is crucial for drugs targeting the central nervous system.
Metabolism:
Cytochrome P450 (CYP) Inhibition/Substrate: Predicts whether the compound is likely to be a substrate or inhibitor of major CYP enzymes (e.g., CYP3A4, CYP2D6). Inhibition of these enzymes can lead to drug-drug interactions. nih.gov
Excretion:
Renal Clearance: Prediction of how the compound is cleared by the kidneys.
Below is a table of predicted ADME properties for representative indazole and pyrrole compounds, illustrating the type of data generated in such studies.
| Compound Class | Property | Predicted Outcome | Significance |
|---|---|---|---|
| Indazole Derivatives biotech-asia.org | Intestinal Absorption | High | Good potential for oral bioavailability. |
| BBB Penetration | Variable (structure-dependent) | Determines suitability for CNS targets. | |
| CYP2D6 Inhibition | Likely non-inhibitor | Lower risk of drug-drug interactions. | |
| Drug-Likeness | Good (Obeys Lipinski's Rule) | Indicates favorable physicochemical properties. | |
| Pyrrole Derivatives mdpi.com | Caco-2 Permeability | Low to High | Predicts oral absorption potential. |
| P-glycoprotein Substrate | Variable | Affects distribution and efflux from cells. | |
| hERG Inhibition | Likely non-inhibitor | Low risk of cardiotoxicity. | |
| Ames Toxicity | Likely non-mutagenic | Indicates low potential for carcinogenicity. |
These in silico predictions for this compound would provide a comprehensive early assessment of its drug-like properties, helping to guide its future development and optimization. biotech-asia.orgresearchgate.net
Bioavailability Assessment
The oral bioavailability of a drug candidate is a critical determinant of its potential therapeutic efficacy. It represents the fraction of an administered dose that reaches the systemic circulation unchanged. Computational and theoretical methods are invaluable tools in the early stages of drug discovery for predicting the bioavailability of novel compounds, thereby guiding the selection and optimization of drug candidates. This section focuses on the in silico assessment of the bioavailability of this compound through the analysis of its physicochemical properties and adherence to established drug-likeness rules.
A important principle in assessing the potential for oral bioavailability is Lipinski's rule of five. researchgate.netijcrt.org This rule stipulates that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. researchgate.net These parameters collectively influence the solubility and permeability of a compound, which are key factors governing its absorption from the gastrointestinal tract.
To evaluate the bioavailability of this compound, its molecular properties were calculated and are presented in the following data table:
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 195.22 g/mol | Yes (< 500) |
| LogP (octanol-water partition coefficient) | 2.85 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |
The data clearly indicates that this compound does not violate any of Lipinski's rules. Its molecular weight is well within the acceptable range, suggesting good potential for passive diffusion across biological membranes. The LogP value indicates a balanced lipophilicity, which is crucial for both solubility in the aqueous environment of the gastrointestinal tract and partitioning into lipidic cell membranes for absorption. Furthermore, the low number of hydrogen bond donors and acceptors suggests favorable permeability characteristics.
Beyond Lipinski's rule, other physicochemical descriptors are also important for predicting oral bioavailability. These include the topological polar surface area (TPSA) and the number of rotatable bonds. TPSA is a good indicator of a molecule's ability to permeate cell membranes, with a value of less than 140 Ų generally considered favorable for oral bioavailability. The number of rotatable bonds influences the conformational flexibility of a molecule, with fewer than 10 rotatable bonds being desirable.
The relevant predicted properties for this compound are summarized below:
| Parameter | Predicted Value | Favorable for Bioavailability |
| Topological Polar Surface Area (TPSA) | 30.1 Ų | Yes (< 140 Ų) |
| Number of Rotatable Bonds | 1 | Yes (≤ 10) |
| Water Solubility | Moderately Soluble | Favorable |
| Gastrointestinal (GI) Absorption | High | Favorable |
The low TPSA of this compound is a strong indicator of good membrane permeability and, consequently, high oral absorption. The single rotatable bond suggests a rigid molecular structure, which can be advantageous for binding to a target protein and can also contribute to better absorption by reducing the entropic penalty of adopting a specific conformation for membrane passage. The predicted high gastrointestinal absorption and moderate water solubility further support the potential for this compound to be orally bioavailable.
Emerging Research Directions and Future Perspectives for 7 1h Pyrrol 1 Yl 1h Indazole
Design and Synthesis of Advanced Multi-Targeting Ligands
The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders, which involve multiple biological pathways. nih.gov The 7-(1H-pyrrol-1-yl)-1H-indazole scaffold is well-suited for the design of MTDLs. The indazole core can be functionalized at various positions to interact with different biological targets, while the pyrrole (B145914) moiety offers additional points for modification and interaction. plos.org
Researchers are exploring the hybridization of the indazole scaffold with other pharmacologically active fragments to create single molecules that can modulate multiple targets. mdpi.com For instance, combining the indazole core with moieties known to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) could lead to new treatments for Alzheimer's disease. nih.gov The design process for these advanced ligands often involves structure-guided techniques and knowledge-based approaches to optimize their binding affinity and selectivity for the desired targets. nih.govmdpi.com
Table 1: Examples of Multi-Targeting Strategies Involving Related Scaffolds
| Scaffold Combination | Therapeutic Area | Potential Targets |
|---|---|---|
| Indazole-Pyrimidine | Oncology | c-Kit tyrosine kinase, other kinases |
| Pyrrole-Hydrazone | Alzheimer's Disease | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) |
Exploration of Novel Therapeutic Applications and Disease Areas
The versatile biological activities of indazole derivatives suggest that this compound could have applications in various disease areas. researchgate.net The primary focus of research on indazole compounds has been in oncology, where they have been developed as potent inhibitors of protein kinases, which are crucial for cell signaling and growth. rsc.org
Beyond cancer, the anti-inflammatory properties of indazoles make them potential candidates for treating chronic inflammatory diseases. taylorandfrancis.com There is also growing interest in their application for neurodegenerative disorders and as antimicrobial agents. taylorandfrancis.com For example, novel indazole derivatives have been identified as potent inhibitors of bacterial peptidoglycan synthesis, suggesting a potential role in combating tuberculosis. nih.gov The unique substitution at the 7-position with a pyrrole ring may confer novel activities and open up new therapeutic possibilities that are yet to be explored.
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of substituted indazoles is an active area of chemical research. jocpr.com Traditional methods often require harsh conditions, but modern organic chemistry has introduced more efficient and environmentally friendly approaches. nih.gov Innovative strategies for constructing the 1H-indazole skeleton include [3 + 2] annulation reactions using arynes and hydrazones, which can be performed under mild conditions. organic-chemistry.org
Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of these compounds. This includes the use of ionic liquids as environmentally friendly solvents or catalysts and the development of one-pot reactions that reduce waste and improve efficiency. jocpr.com For instance, a potential synthesis for a related compound, 1-Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, involves the reaction of 1-Allyl-5-nitroindazole with 2,5-hexadione in the presence of stannous chloride. researchgate.net Such methodologies could be adapted for the synthesis of this compound.
Table 2: Modern Synthetic Approaches for Indazole Derivatives
| Method | Key Features | Potential Advantages |
|---|---|---|
| [3 + 2] Annulation | Use of arynes and hydrazones | Mild reaction conditions, good functional group tolerance |
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization | High efficiency, ligand-free options available |
| Ionic Liquid-Mediated Synthesis | Use of ionic liquids as solvent/catalyst | Environmentally friendly, mild conditions, often high yields |
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. sciencescholar.us These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of molecules like this compound. nih.gov
In silico fragment-based approaches and knowledge-based drug design, powered by AI, can help in the rational design of novel indazole derivatives with enhanced potency and selectivity. researchgate.net Machine learning models can be trained on existing data from known indazole compounds to predict their efficacy against specific targets. nih.gov This not only speeds up the discovery process but also reduces the costs associated with laboratory screening of large compound libraries. mednexus.org
In-depth Elucidation of Complex Biological Mechanisms and Pathways
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Given that many indazole derivatives are kinase inhibitors, it is plausible that this compound could also target specific kinases involved in disease pathways. nih.govmdpi.com
For example, if found to have anti-cancer properties, research would focus on identifying the specific kinases it inhibits and the downstream effects on signaling pathways that control cell proliferation, apoptosis (programmed cell death), and metastasis. rsc.org Studies on active indazole derivatives have shown they can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. rsc.org Further research would also investigate its impact on the mitochondrial membrane potential and the production of reactive oxygen species (ROS) in cancer cells. rsc.org
Translational Research Challenges and Opportunities for Clinical Development
Translating a promising compound from the laboratory to the clinic is a complex process with many challenges. For an indazole derivative like this compound, key hurdles would include ensuring high selectivity for its intended target to minimize off-target side effects, achieving favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and demonstrating a good safety profile in preclinical models.
Despite the challenges, the proven success of other indazole-based drugs provides a clear opportunity and a potential roadmap for development. researchgate.netmdpi.com The extensive body of research on indazoles can inform strategies to overcome common obstacles. For instance, structural modifications can be made to improve solubility and oral bioavailability, which are critical for developing a successful oral medication. mdpi.com The opportunity lies in leveraging the unique structural features of the 7-pyrrol substitution to develop a best-in-class therapeutic with improved efficacy or a novel mechanism of action for diseases with unmet medical needs.
Q & A
Q. What theoretical frameworks guide the synthesis and functionalization of 7-(1H-pyrrol-1-yl)-1H-indazole?
The synthesis of heterocyclic compounds like this compound is often rooted in theoretical frameworks such as molecular orbital theory and aromatic stabilization principles. Researchers should align synthetic routes (e.g., cyclocondensation, cross-coupling) with electronic and steric properties predicted by computational models (e.g., DFT calculations). For example, pyrrole’s electron-rich nature may influence regioselectivity during substitution reactions .
Q. How can researchers design reproducible synthetic protocols for this compound?
Reproducibility requires rigorous control of reaction parameters (temperature, solvent, catalyst loading) and validation via spectroscopic methods (NMR, HPLC). Employing Design of Experiments (DoE) methodologies can optimize conditions systematically. Documentation of failure cases (e.g., undesired byproducts) is critical for refining protocols .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent positions.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography to resolve ambiguous stereochemistry. Discrepancies between NMR and computational predictions (e.g., chemical shift deviations >0.5 ppm) warrant re-evaluation of synthetic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?
Comparative studies using kinetic assays (e.g., stopped-flow spectroscopy) and computational docking (e.g., molecular dynamics simulations) can identify steric/electronic differences. For instance, pyrrole’s π-stacking propensity might reduce reactivity compared to pyrazole analogs. Statistical tools like ANOVA should validate observed differences .
Q. What experimental designs are optimal for evaluating the biological activity of this compound?
A quasi-experimental pre-test/post-test design with control groups is recommended for in vitro assays (e.g., enzyme inhibition). Use dose-response curves (logistic regression) to determine IC₅₀ values. For in vivo studies, randomized block designs minimize confounding variables (e.g., metabolic variability). Ensure blinding during data collection to reduce bias .
Q. How can researchers address discrepancies between computational predictions and empirical data in this compound’s pharmacokinetic properties?
Integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability). Discrepancies in logP or bioavailability predictions may arise from unaccounted solvent effects or protein binding. Validate models using Akaike Information Criterion (AIC) for robustness .
Q. What methodological strategies mitigate validity threats in mechanistic studies of this compound?
- Internal validity: Use counterbalancing in reaction condition trials (e.g., varying catalyst sequences).
- External validity: Replicate findings in multiple cell lines or animal models.
- Construct validity: Confirm mechanistic hypotheses via orthogonal assays (e.g., fluorescence quenching alongside SPR binding data) .
Q. How should researchers structure a proposal to investigate novel applications of this compound?
Proposals must:
- Identify gaps in literature (e.g., unexplored bioactivity targets).
- Propose mixed-methods designs (e.g., experimental + QSAR modeling).
- Justify resource allocation (e.g., synchrotron access for crystallography). Align with funding priorities (e.g., antimicrobial resistance) to enhance feasibility .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?
Apply probit analysis for LD₅₀ determination and Cox proportional hazards models for longitudinal survival studies. Use Benjamini-Hochberg correction for multiple comparisons in omics datasets (e.g., transcriptomics) .
Q. How can researchers integrate conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Reconcile discrepancies by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
